1-(4-Fluorophenyl)butane-1,4-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

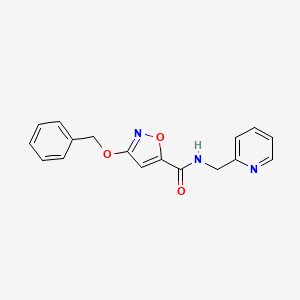

1-(4-Fluorophenyl)butane-1,4-diol is an organic compound with the CAS Number: 1267310-14-4 . It has a molecular weight of 184.21 . The IUPAC name for this compound is 1-(4-fluorophenyl)-1,4-butanediol . The physical form of this compound is a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13FO2/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,10,12-13H,1-2,7H2 . Unfortunately, the specific molecular structure analysis for this compound is not available in the search results.Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Aplicaciones Científicas De Investigación

Photochemical Fluoroalkylation

Butane-1,4-diol, a related compound to 1-(4-Fluorophenyl)butane-1,4-diol, demonstrates potential in photochemical fluoroalkylation. It reacts with hexafluoropropene and perfluoro (propyl vinyl) ether under atmospheric pressure to produce monofluoroalkylated and bis-fluoroalkylated products. This reaction highlights the reactivity of fluoroolefins and could be an area of interest for further exploration with this compound (Církva, Polák, & Paleta, 1996).

Synthesis of Telechelic Oligomers

This compound and its derivatives are involved in the synthesis of telechelic oligomers. For example, copolymerization with styrene and methyl methacrylate, followed by ozonolysis, leads to oligomers with fluorophenyl ketone end groups. These oligomers could be applied in materials science for the development of novel polymeric materials (Dix, Ebdon, & Hodge, 1993).

Development of Dielectric Insulators

A derivative of this compound, specifically 2,2-Bis[4-“(4-fluorophenyl)buta-1,3-diynyl” phenyloxyphenyl] hexafluoropropane, has been prepared for use as a photosensitive multilayered polymeric dielectric insulator. Such materials have applications in microelectronics packaging, offering stability at high temperatures and improved mechanical properties upon curing (Park, Chiesel, & Economy, 1994).

Antitumor Activity

Enantiomerically pure 1, 2‐diamino‐1‐(4‐fluorophenyl)butanes, closely related to this compound, have been synthesized and shown to exhibit antitumor activity against various cancer cell lines when coordinated with platinum. The effectiveness of these complexes in cancer treatment highlights a potential therapeutic application of similar compounds (Dullin, Dufrasne, Gelbcke, & Gust, 2004).

Dye-Sensitized Solar Cells

Aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers, including compounds derived from this compound, have been synthesized for use in dye-sensitized solar cells. These complexes show potential for improved visible light absorption and could contribute to the development of more efficient solar energy technologies (Islam et al., 2006).

Synthesis of Polymeric Materials

This compound derivatives have been used in the synthesis of new poly(ether–ester–imide)s, which are thermally stable and organosoluble polymers. These polymers have potential applications in high-performance materials due to their stability and solubility properties (Faghihi, Shabanian, Hajibeygi, & Mohammadi, 2011).

Liquid Crystal Research

The compound 4-(4-n-hexyloxyphenyl)-butane-1,2-diol, structurally similar to this compound, exhibits thermotropic and lyotropic liquid-crystalline behavior. This property is crucial for the development of new liquid crystal displays and other electronic display technologies (Tschierske, Hentrich, Joachimi, Agert, & Zaschke, 1991).

Catalysis in Chemical Reactions

This compound and its derivatives could play a role in catalyzing chemical reactions. For instance, the hydrogenation of 2-butyne-1,4-diol to butane-1,4-diol in supercritical carbon dioxide was catalyzed without external catalysts, suggesting potential applications in green chemistry and sustainable industrial processes (Zhao, Ikushima, & Arai, 2003).

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-fluorophenyl)butane-1,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,10,12-13H,1-2,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTUTNRRNQQBIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCCO)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2661580.png)

![ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate](/img/structure/B2661583.png)

![5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid](/img/structure/B2661586.png)

![8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2661589.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2661598.png)